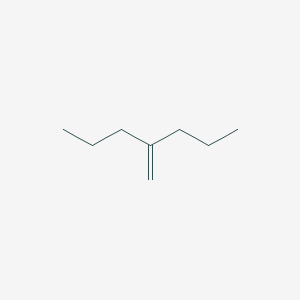

Heptane, 4-methylene-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heptane, 4-methylene- is a natural product found in Basella alba with data available.

科学研究应用

Chemical Synthesis

Heptane, 4-methylene- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for producing more complex organic molecules.

- Reactions : It can undergo hydrogenation reactions, where it reacts with hydrogen to form saturated hydrocarbons. This property is utilized in the production of specialty chemicals and fuels.

Table 1: Key Reactions Involving Heptane, 4-methylene-

| Reaction Type | Reaction Description | Reference |

|---|---|---|

| Hydrogenation | C8H16+H2→C8H18 | |

| Alkylation | Reacts with alkenes to form larger alkanes | |

| Isomerization | Converts to other isomers under catalytic conditions |

Fuel Research

Heptane, 4-methylene- is studied for its properties as a fuel component. Its high octane rating makes it a suitable candidate for blending in gasoline formulations.

- Octane Rating : The octane number of heptane, 4-methylene- is significant for enhancing the performance of fuel. It helps in reducing engine knocking and improving combustion efficiency.

Table 2: Fuel Properties of Heptane, 4-methylene-

| Property | Value | Methodology |

|---|---|---|

| Boiling Point | 117-118 °C | Literature Review |

| Density | 0.705 g/mL at 25 °C | Experimental Data |

| Vapor Pressure | 0.77 psi at 37.7 °C | Experimental Data |

Analytical Chemistry

In analytical chemistry, heptane, 4-methylene- is utilized as a reference substance for identifying volatile organic compounds (VOCs) in various matrices.

- Headspace Analysis : It is often employed in gas chromatography to analyze VOCs in food products and environmental samples.

Case Study: VOC Identification in Food Products

A study conducted on the headspace analysis of food samples used heptane, 4-methylene- as a reference compound to identify and quantify VOCs emitted during storage. The findings indicated that this compound effectively assists in distinguishing between different flavor profiles in food products .

Material Science

Research into the physical properties of heptane, 4-methylene- contributes to the development of materials with specific characteristics.

- Polymer Production : Its derivatives are used in creating polymers with desired mechanical properties, enhancing the performance of materials used in various industrial applications.

Environmental Studies

Heptane, 4-methylene- has been analyzed for its environmental impact and behavior as a pollutant.

化学反应分析

Hydrogenation Reactions

4-Methylene-heptane undergoes catalytic hydrogenation to form saturated hydrocarbons. This reaction is exothermic, with enthalpy changes comparable to similar alkenes.

Reaction:

C H +H →C H

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔₓH° | -125.8 ± 0.6 kJ/mol | Liquid phase, cyclohexane solvent |

The hydrogenation mechanism involves adsorption of hydrogen onto a catalyst surface, followed by sequential addition to the double bond. This reaction is critical in fuel upgrading processes to improve stability and reduce gum formation .

Combustion and Pyrolysis

4-Methylene-heptane exhibits combustion behavior similar to other heptane isomers, though structural differences influence ignition kinetics.

High-Temperature Combustion

In shock tube experiments, heptane isomers ignite rapidly at temperatures above 1,200 K, producing CO₂ and H₂O. Computational models indicate that ignition delay times for 4-methylene-heptane are comparable to smaller n-alkanes (e.g., propane, n-pentane) .

Key Radical Pathways:

-

Initiation:

C H →C H ⋅+H⋅ -

Propagation:

C H ⋅+O →C H OOH⋅

Low-Temperature Oxidation

Below 800 K, isomerization of peroxy radicals (ROO·) dominates, leading to chain-branching intermediates like ketohydroperoxides. These pathways are critical in engine knock phenomena .

Isomerization

4-Methylene-heptane can isomerize to structurally related alkenes or cyclic compounds under thermal or catalytic conditions.

Example Reaction:

C H →2 methylheptene

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔₓH° | 1.3 kJ/mol | Gas phase, 368 K |

Isomerization equilibria are sensitive to temperature and catalyst choice, with branched isomers often thermodynamically favored .

Addition Reactions

The double bond in 4-methylene-heptane participates in electrophilic additions.

Halogenation

C H +Br →C H Br

This reaction proceeds via a bromonium ion intermediate, yielding dibromides with anti stereochemistry.

Hydration

Acid-catalyzed hydration produces secondary alcohols, though regioselectivity depends on the stability of the carbocation intermediate:

C H +H OH C H OH

Catalytic Functionalization

4-Methylene-heptane can engage in alkylation or cyclopropanation reactions.

Alkylation with Active Methylene Compounds

Under AuCl₃/AgOTf catalysis, 1,3-diketones add to the double bond via α-C–H activation :

C H +RC O CH C O R →C H CH C O R C O R

Photoredox Alkylation

A multifunctional catalytic system (organophotocatalyst + LiSPh) enables α-alkylation with nonactivated alkenes under blue light .

Comparison with Structural Isomers

Reactivity trends among heptane isomers highlight the impact of branching:

| Isomer | Ignition Delay (1,300 K) | Dominant Radical Pathway |

|---|---|---|

| 4-Methylene-heptane | ~0.5 ms | H-atom abstraction |

| 2,2-Dimethylpentane | ~0.8 ms | Methyl radical termination |

| n-Heptane | ~0.4 ms | β-scission |

属性

CAS 编号 |

15918-08-8 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC 名称 |

4-methylideneheptane |

InChI |

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3 |

InChI 键 |

FYUUBXZYRPRIHC-UHFFFAOYSA-N |

SMILES |

CCCC(=C)CCC |

规范 SMILES |

CCCC(=C)CCC |

沸点 |

117.7 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。